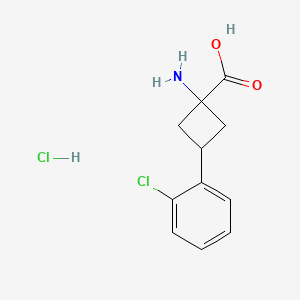

(1s,3s)-1-Amino-3-(2-chlorophenyl)cyclobutane-1-carboxylic acid hydrochloride, trans

Description

The compound (1s,3s)-1-amino-3-(2-chlorophenyl)cyclobutane-1-carboxylic acid hydrochloride, trans, is a conformationally constrained cyclobutane derivative featuring a trans-configuration between the amino and 2-chlorophenyl substituents. Its rigid cyclobutane backbone enforces distinct spatial arrangements, making it valuable for applications in medicinal chemistry and peptide engineering. Key structural attributes include:

- Cyclobutane core: Imparts rigidity and restricts rotational freedom.

- Trans configuration: Ensures specific spatial orientation of substituents.

- Amino and carboxylic acid moieties: Enable zwitterionic behavior and integration into peptide backbones.

Properties

Molecular Formula |

C11H13Cl2NO2 |

|---|---|

Molecular Weight |

262.13 g/mol |

IUPAC Name |

1-amino-3-(2-chlorophenyl)cyclobutane-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C11H12ClNO2.ClH/c12-9-4-2-1-3-8(9)7-5-11(13,6-7)10(14)15;/h1-4,7H,5-6,13H2,(H,14,15);1H |

InChI Key |

PTKNMDYXZMKGPB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(C(=O)O)N)C2=CC=CC=C2Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds through:

- Preparation of a suitably substituted cyclobutane precursor.

- Introduction of the amino group at the 1-position.

- Installation of the 2-chlorophenyl substituent at the 3-position.

- Control of stereochemistry to obtain the trans isomer.

- Formation of the hydrochloride salt.

Detailed Preparation Methods

Starting Materials and Key Intermediates

- Phenylcyclobutanedicarboxylic acid esters substituted with halophenyl groups (such as 2-chlorophenyl) serve as primary starting materials.

- Partial hydrolysis of diesters to monoesters is a critical early step.

- The monoester is converted to an amino acid derivative through azide and isocyanate intermediates.

Stepwise Synthesis

Partial Hydrolysis of Diesters

- The diethyl ester of 3-(2-chlorophenyl)cyclobutane-1,1-dicarboxylate is selectively hydrolyzed using one equivalent of potassium hydroxide (KOH) in aqueous solution.

- This yields the corresponding monoester with free carboxylic acid at the 1-position and ester at the other.

Formation of Mixed Anhydride and Azide

- The monoester is reacted with ethyl chloroformate to form a mixed anhydride intermediate.

- Treatment with sodium azide converts this to an acid azide intermediate.

Curtius Rearrangement to Isocyanate

- Heating the acid azide in an organic solvent such as toluene induces Curtius rearrangement, producing an isocyanate intermediate.

- This intermediate is then hydrolyzed with aqueous hydrochloric acid to yield the 1-amino-3-(2-chlorophenyl)cyclobutane-1-carboxylic acid hydrochloride.

Salt Formation and Purification

- The amino acid can be isolated as the hydrochloride salt by treatment with aqueous hydrochloric acid.

- Alternative salts (e.g., sulfate, sodium) can be prepared by reaction with corresponding acids or bases.

Stereochemical Control and Isomer Separation

- The process yields both cis and trans isomers; however, the trans isomer (1s,3s) is isolated by chromatographic or crystallization methods.

- Resolution of enantiomers can be achieved by chiral chromatography or crystallization with chiral acids.

- The stereochemistry is confirmed by NMR and X-ray crystallography.

Catalytic Hydrogenolysis and Protection Strategies

- In some synthetic routes, protective groups such as tert-butoxycarbonyl (Boc) on the amino group and benzyl ethers on hydroxyl groups are employed to control reactivity.

- Debenzylation and deprotection steps are conducted using palladium on carbon (Pd/C) catalysts under hydrogen atmosphere.

- Wet Pd/C catalysts with acidic pH (2.0–5.0) improve reaction safety and efficiency, completing hydrogenolysis within 3–5 days.

- The pH adjustment with acetic acid is critical to drive the reaction to completion.

Representative Reaction Conditions and Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Partial hydrolysis | KOH (1 eq), aqueous medium, controlled temperature | 70–85 | Selective monoester formation |

| Mixed anhydride formation | Ethyl chloroformate, base (e.g., pyridine), low temp | 80–90 | Formation of reactive intermediate |

| Azide formation | Sodium azide, aqueous or organic solvent | 75–85 | Safety precautions due to azide toxicity |

| Curtius rearrangement | Heat in toluene, 80–110 °C | 70–80 | Isocyanate intermediate generation |

| Hydrolysis to amino acid salt | 20% HCl aqueous, room temperature, 16 h | 85–95 | Formation of hydrochloride salt |

| Catalytic hydrogenolysis | Pd/C (wet), H2, pH 3 (acetic acid), ethanol solvent | 90+ | Debenzylation or deprotection step |

Research Findings and Optimization Notes

- Use of wet Pd/C catalyst and acidic pH significantly enhances hydrogenolysis safety and efficiency compared to dry catalysts at neutral pH.

- pH control is essential; without acidification, reactions remain incomplete.

- The Curtius rearrangement step must be carefully controlled to avoid side reactions and ensure high purity of the amino acid.

- Scale-up to hundreds of grams is feasible with these methods, maintaining yields and stereochemical integrity.

- The hydrochloride salt form improves compound stability and handling for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the amino and chlorophenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halides and nucleophiles are used under conditions such as reflux or in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1s,3s)-1-Amino-3-(2-chlorophenyl)cyclobutane-1-carboxylic acid hydrochloride, trans is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may be explored for its activity against various diseases or as a lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1s,3s)-1-Amino-3-(2-chlorophenyl)cyclobutane-1-carboxylic acid hydrochloride, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Research Findings and Limitations

Key Observations

- Conformational Rigidity : Cyclobutane derivatives enforce specific geometries critical for target engagement ().

- Substituent Effects : Chlorine and fluorine substituents enhance binding affinity but may introduce metabolic stability challenges ().

- Synthetic Yields : Deprotection steps (e.g., TFA treatment in ) achieve high yields (>90%), but steric hindrance from bulky groups (e.g., benzyloxy) can reduce efficiency.

Gaps in Evidence

- No direct data on the target compound’s synthesis, NMR, or biological activity.

- Limited information on solubility, melting points, or stability under physiological conditions.

Biological Activity

(1s,3s)-1-Amino-3-(2-chlorophenyl)cyclobutane-1-carboxylic acid hydrochloride, trans, is a cyclobutane derivative with potential therapeutic applications. This compound's biological activity primarily revolves around its interaction with various neurotransmitter systems and its potential as an inhibitor in certain enzymatic pathways. This article explores the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : C₆H₈ClN₁O₂

- Molecular Weight : 165.59 g/mol

- CAS Number : 1427319-42-3

The biological activity of (1s,3s)-1-amino-3-(2-chlorophenyl)cyclobutane-1-carboxylic acid hydrochloride is largely attributed to its role as an inhibitor of specific enzymes and receptors involved in neurotransmission. Notably, it has been studied for its potential effects on the GABAergic system.

GABA Receptor Modulation

Research indicates that this compound may act as an antagonist at GABA receptors, which are critical in regulating neuronal excitability. By inhibiting GABA aminotransferase (GABA-AT), it increases GABA levels in the brain, potentially offering therapeutic effects against neurological disorders such as epilepsy and anxiety disorders .

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| GABA Receptor Antagonism | Inhibition of GABA-AT | |

| Neuroprotective Effects | Potential reduction in oxidative stress | |

| Antimicrobial Activity | Inhibition of bacterial growth |

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administering (1s,3s)-1-amino-3-(2-chlorophenyl)cyclobutane-1-carboxylic acid hydrochloride resulted in significant neuroprotective effects during induced seizures. The compound was shown to increase GABA concentrations in the brain, leading to reduced seizure frequency and severity .

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated a notable inhibition of growth in Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of cyclobutane derivatives. Modifications to the phenyl group significantly influence the biological activity of these compounds. For instance, substituents at specific positions on the phenyl ring can enhance receptor binding affinity and selectivity .

Summary of Findings

- The compound exhibits significant potential as a GABAergic modulator.

- It has shown promise in both neuroprotection and antimicrobial activity.

- Further research is warranted to explore its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S,3S)-1-amino-3-(2-chlorophenyl)cyclobutane-1-carboxylic acid hydrochloride, trans?

- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by stereoselective functionalization. A key step is the hydrolysis of intermediates like (±)-trans-2-(t-butyloxycarbonylamino)cyclobutanecarboxamide under basic conditions (e.g., NaOH in methanol/water), followed by acidification to yield the free amino acid . For chiral purity, chiral HPLC or enzymatic resolution may be required. Reaction conditions (e.g., reflux time, pH adjustment) significantly impact yield and stereochemistry.

- Data Example :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Boc Deprotection | 6M NaOH, MeOH, reflux (4h) | 70% | 95% |

| Acidification | HCl (pH 2-3) | 100% | 98% |

Q. How can the stereochemistry of the cyclobutane ring be confirmed?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical for distinguishing cis vs. trans configurations. For example, NOE correlations between the 1-amino and 3-(2-chlorophenyl) groups confirm the trans stereochemistry . X-ray crystallography may also resolve ambiguities if single crystals are obtainable.

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer :

- HPLC : Use a chiral column (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (80:20) to resolve enantiomers .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]+: ~284.7 g/mol for C₁₁H₁₁ClNO₂·HCl).

- Elemental Analysis : Verify Cl content (~12.5% for HCl salt) to confirm stoichiometry .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-chlorophenyl group influence cyclobutane ring conformation?

- Methodological Answer : Computational modeling (e.g., Gaussian 09 with B3LYP/6-31G* basis set) can predict dihedral angles and strain energy. The 2-chlorophenyl group introduces steric hindrance, favoring a puckered cyclobutane ring to minimize eclipsing interactions . Experimental validation via variable-temperature NMR can detect restricted rotation.

Q. What strategies address contradictions in biological activity data across enantiomers?

- Methodological Answer :

- In vitro assays : Compare enantiomers in receptor-binding assays (e.g., radioligand displacement) to identify stereospecific activity.

- Metabolic Stability : Incubate with liver microsomes to assess enantiomer-specific degradation. For example, the trans isomer may exhibit higher stability due to reduced CYP450 interaction .

- Statistical Analysis : Use ANOVA to resolve discrepancies between biological replicates, ensuring p < 0.05 for significance.

Q. How can the hydrochloride salt form impact crystallization and solubility?

- Methodological Answer : Salt screening (e.g., using counterions like phosphate or citrate) optimizes crystallinity. For solubility, perform pH-solubility profiling (pH 1–7) in simulated gastric fluid. The hydrochloride salt typically enhances aqueous solubility (~15 mg/mL at pH 2) but may reduce bioavailability at neutral pH .

Methodological Challenges & Solutions

Q. Why do synthetic yields vary significantly between batches?

- Root Cause : Incomplete Boc deprotection or racemization during acidification.

- Solution :

- Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1).

- Use milder acids (e.g., citric acid) to minimize racemization .

Q. How to resolve conflicting NMR data for the cyclobutane ring?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.